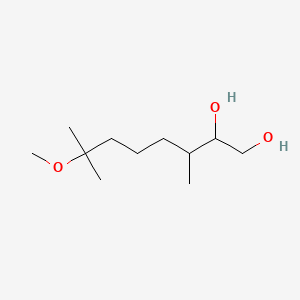

7-Methoxy-3,7-dimethyloctane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

62439-40-1 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

7-methoxy-3,7-dimethyloctane-1,2-diol |

InChI |

InChI=1S/C11H24O3/c1-9(10(13)8-12)6-5-7-11(2,3)14-4/h9-10,12-13H,5-8H2,1-4H3 |

InChI Key |

IABAOBVWYBZJEZ-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)OC)C(CO)O |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(CO)O |

Other CAS No. |

62439-40-1 |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 7 Methoxy 3,7 Dimethyloctane 1,2 Diol

Established Synthetic Pathways to 7-Methoxy-3,7-dimethyloctane-1,2-diol

While direct, documented syntheses of this compound are not extensively reported in the literature, a plausible and scientifically sound pathway can be proposed based on established organic transformations. This proposed route commences with the synthesis of a key intermediate, 7-methoxy-3,7-dimethyloct-1-ene (B7766779), followed by its dihydroxylation.

Conversion Strategies from Precursor Molecules

The synthesis of this compound can be envisioned through a multi-step process starting from readily available terpenoid precursors, such as citronellol. A hypothetical, yet logical, synthetic sequence would first involve the formation of the alkene, 7-methoxy-3,7-dimethyloct-1-ene. One potential route to this precursor could involve the selective methoxylation of the tertiary alcohol in a protected form of citronellol, followed by manipulation of the primary alcohol to introduce a double bond.

Once the precursor alkene, 7-methoxy-3,7-dimethyloct-1-ene, is obtained, the crucial step is the dihydroxylation of the terminal double bond to yield the target 1,2-diol. This transformation can be achieved through several well-established methods. chemistrysteps.com

One of the most common and reliable methods for the syn-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄) in a catalytic amount, in conjunction with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). organic-chemistry.orgucalgary.ca This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. ucalgary.ca Another option for syn-dihydroxylation is the use of cold, dilute potassium permanganate (B83412) (KMnO₄) under alkaline conditions, although this method can sometimes suffer from over-oxidation. chemistrysteps.com

For an anti-dihydroxylation, a two-step procedure is typically employed. This involves the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide with water. chemistrysteps.com

A summary of these proposed conversion strategies is presented in the table below.

| Reaction | Reagents | Stereochemistry | Key Features |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | syn | High yields, reliable for a wide range of alkenes. organic-chemistry.org |

| syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | syn | Less expensive than OsO₄, but can lead to over-oxidation. chemistrysteps.com |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti | Proceeds via an epoxide intermediate. chemistrysteps.com |

Reaction Condition Optimization and Process Efficiency

The efficiency of the proposed dihydroxylation of 7-methoxy-3,7-dimethyloct-1-ene to the target diol is highly dependent on the chosen method and reaction conditions. For the Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of osmium tetroxide and a chiral ligand, the reaction is typically carried out in a buffered solution to maintain a stable pH, as the reaction proceeds more rapidly under slightly basic conditions. organic-chemistry.orgwikipedia.org The use of pre-packaged reagent mixtures, such as AD-mix-α and AD-mix-β, simplifies the procedure and ensures high enantioselectivity. wikipedia.org

The concentration of the alkene substrate is a critical parameter to control. If the alkene concentration is too high, a side reaction can occur where a second equivalent of the alkene reacts with the catalytic center in the absence of the chiral ligand, leading to a decrease in enantioselectivity. organic-chemistry.org

For dihydroxylations using potassium permanganate, temperature control is crucial. The reaction is typically run at low temperatures (around 0°C) to prevent the oxidative cleavage of the newly formed diol. chemistrysteps.com

The table below outlines key optimization parameters for the proposed dihydroxylation step.

| Parameter | OsO₄/NMO Method | KMnO₄ Method | Epoxidation/Hydrolysis |

| Temperature | 0°C to room temperature | 0°C | Room temperature |

| Solvent | t-BuOH/H₂O | Acetone/H₂O | CH₂Cl₂ (epoxidation), H₂O (hydrolysis) |

| pH | Slightly basic (buffered) | Alkaline (NaOH) | Neutral (epoxidation), Acidic (hydrolysis) |

| Key Considerations | Use of catalytic OsO₄ with a co-oxidant. | Low temperature to prevent over-oxidation. | Isolation of the intermediate epoxide. |

Reactivity and Derivatization Studies of this compound

The primary reactivity of interest for vicinal diols like this compound is their susceptibility to oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction is a powerful tool in organic synthesis for the formation of carbonyl compounds.

Oxidative Cleavage Reactions

A classic and highly selective method for the cleavage of vicinal diols is the use of periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Malaprade oxidation, is specific for 1,2-diols and proceeds through a cyclic periodate ester intermediate. ucalgary.ca The breakdown of this intermediate results in the cleavage of the C1-C2 bond of this compound, yielding two carbonyl compounds.

Given the structure of the target diol, with a primary alcohol at the C1 position and a secondary alcohol at the C2 position, the expected products of periodate-mediated cleavage would be formaldehyde (B43269) (from C1) and 7-methoxy-3,7-dimethyloctanal (B1584254) (from C2). chemistrysteps.com

The aldehyde product, 7-methoxy-3,7-dimethyloctanal, can be characterized using a variety of standard analytical techniques.

| Analytical Technique | Expected Observations for 7-methoxy-3,7-dimethyloctanal |

| Infrared (IR) Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde. |

| ¹H NMR Spectroscopy | A characteristic signal for the aldehydic proton between δ 9-10 ppm. Signals for the methoxy (B1213986) group and the various alkyl protons. |

| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon in the range of δ 190-200 ppm. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the aldehyde, along with characteristic fragmentation patterns. |

In addition to periodate-based reagents, various metal catalysts can effect the oxidative cleavage of vicinal diols. These methods often utilize molecular oxygen or other green oxidants, making them attractive from an environmental perspective.

Transition metals such as ruthenium, vanadium, iron, and copper have been shown to catalyze the oxidative cleavage of C-C bonds in 1,2-diols. researchgate.netnih.govacs.org For example, iron-based catalysts in the presence of hydrogen peroxide can achieve the carbon-carbon bond cleavage of 1,2-diols to afford carboxylic acids or ketones. rsc.org Manganese (III) complexes have also been used for the oxidative cleavage of vicinal diols to yield aldehydes or ketones. researchgate.net

The specific products of metal-catalyzed oxidations can sometimes differ from those of periodate cleavage, depending on the catalyst and reaction conditions. For instance, some catalytic systems may lead to the formation of carboxylic acids instead of aldehydes if the conditions are sufficiently oxidizing. rsc.org

The table below summarizes some metal-based systems for vicinal diol cleavage.

| Metal Catalyst | Oxidant | Typical Products | Reference |

| Iron (Fe) | H₂O₂ | Carboxylic acids or ketones | rsc.org |

| Ruthenium (Ru) | Molecular Oxygen | Aldehydes or ketones | acs.org |

| Copper (Cu) | Molecular Oxygen | Aldehydes | nih.gov |

| Manganese (Mn) | Various | Aldehydes or ketones | researchgate.net |

Dehydration Reactions and Formation of Functionalized Ketoalcohols

The acid-catalyzed dehydration of 1,2-diols, a reaction known as the pinacol (B44631) rearrangement, is a classic transformation that results in the formation of a ketone or aldehyde through a 1,2-alkyl or -hydride shift. masterorganicchemistry.comchemistrysteps.comsynarchive.com When this compound is subjected to acidic conditions, it is expected to undergo such a rearrangement. The reaction is initiated by the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com Departure of water generates a carbocation, which then undergoes a rearrangement to form a more stable carbocation, ultimately leading to the ketoalcohol product.

Given the structure of this compound, there are two possible hydroxyl groups that can be protonated, leading to two potential carbocation intermediates. The stability of these carbocations and the migratory aptitude of the adjacent groups will determine the final product distribution.

Mechanism of Dehydration:

Protonation of a Hydroxyl Group: The reaction commences with the protonation of either the C1 (primary) or C2 (secondary) hydroxyl group by an acid catalyst.

Loss of Water to Form a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation at either the C1 or C2 position.

Rearrangement: A 1,2-shift of a neighboring group (hydride or alkyl) occurs to the carbocation center, leading to a more stable, resonance-stabilized intermediate.

Deprotonation: A water molecule removes a proton from the remaining hydroxyl group, yielding the final ketoalcohol product.

The specific functionalized ketoalcohols that would form are dependent on which hydroxyl is eliminated and which group migrates. For instance, if the C2 hydroxyl is protonated and leaves, a secondary carbocation is formed. A subsequent hydride shift from C1 would lead to an aldehyde. Conversely, if the C1 hydroxyl departs, a primary carbocation is formed, which would likely rearrange. The pinacol rearrangement generally proceeds through the formation of the more stable carbocation intermediate. chemistrysteps.com

| Initial Protonation | Carbocation Intermediate | Migrating Group | Potential Ketoalcohol Product |

|---|---|---|---|

| C2-OH | Secondary Carbocation at C2 | Hydride from C1 | 7-Methoxy-3,7-dimethyloctan-1-al-2-one |

| C1-OH | Primary Carbocation at C1 | Rearrangement favored | 7-Methoxy-3,7-dimethyloctan-2-one |

General Transformations Involving Hydroxyl and Ether Functionalities

The presence of both hydroxyl and ether groups in this compound allows for a range of chemical transformations.

The vicinal diol moiety can be a site for various reactions. For instance, oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which would yield two smaller carbonyl-containing molecules. masterorganicchemistry.comdoubtnut.com The secondary alcohol at the C2 position can be selectively oxidized to a ketone under mild conditions, preserving the primary alcohol and the ether functionality.

The ether functionality, specifically the methoxy group, is generally stable to many reagents. However, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. libretexts.orgnumberanalytics.comopenstax.orglibretexts.org This cleavage would result in the formation of an alcohol and an alkyl halide. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.org

| Functional Group | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| 1,2-Diol | Oxidative Cleavage | HIO₄, Pb(OAc)₄ | Aldehydes/Ketones |

| Secondary Hydroxyl | Oxidation | PCC, DMP | α-Hydroxy Ketone |

| Ether | Acidic Cleavage | HBr, HI | Alcohol and Alkyl Halide |

Exploration of Advanced Synthetic Methodologies for Related 1,2-Diols Applicable to the Compound

The synthesis of a specific stereoisomer of this compound would necessitate the use of advanced stereoselective synthetic methods.

A powerful method for the synthesis of 1,2-diols is the dihydroxylation of an alkene precursor. The stereochemistry of the resulting diol can be controlled by the choice of reagents.

Syn-dihydroxylation: The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), results in the formation of a cis-diol. wikipedia.orgwikipedia.orgorganic-chemistry.orgsynarchive.com The Sharpless asymmetric dihydroxylation is an enantioselective version of this reaction that employs a chiral ligand to direct the dihydroxylation to one face of the double bond, yielding an enantiomerically enriched diol. wikipedia.orgmdpi.comchemeurope.comorganic-chemistry.orgencyclopedia.pub This method is highly effective for a wide range of alkenes. organicreactions.org

Anti-dihydroxylation: This can be achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening. libretexts.orglibretexts.orgchemistrysteps.com The initial epoxidation creates a cyclic ether, and the subsequent backside attack by a nucleophile (water in this case) results in the formation of a trans-diol.

For the synthesis of this compound, a suitable alkene precursor would be 7-methoxy-3,7-dimethyloct-1-ene.

| Method | Key Reagents | Stereochemical Outcome | Enantioselectivity |

|---|---|---|---|

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn (cis) | No (racemic) |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, Chiral Ligand, Co-oxidant | Syn (cis) | High |

| Epoxidation/Hydrolysis | m-CPBA then H₃O⁺ | Anti (trans) | No (racemic) |

Another strategy to control the stereochemistry during the synthesis of chiral 1,2-diols involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. wikipedia.orgscielo.org.mxnih.gov After the desired stereocenter is created, the auxiliary can be removed. For instance, a chiral auxiliary could be attached to a precursor molecule to direct an aldol (B89426) reaction or an alkylation in a way that sets the stereochemistry at C2 and C3 of the target diol.

Alternatively, catalytic asymmetric synthesis can be employed. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov For example, a chiral catalyst could be used in a catalytic asymmetric aldol reaction to construct the carbon skeleton with the desired stereochemistry. lookchem.com

Enzymes are highly selective catalysts that can be used to perform stereoselective transformations in organic synthesis. For the synthesis of chiral 1,2-diols, dioxygenase enzymes can catalyze the cis-dihydroxylation of alkenes with high enantioselectivity. thieme-connect.comcore.ac.ukthieme-connect.de These enzymes offer a green and efficient alternative to traditional chemical methods. The use of engineered enzymes can further enhance the substrate scope and stereoselectivity of these biocatalytic reactions. thieme-connect.com Additionally, alcohol dehydrogenases can be used for the stereoselective oxidation of one of the hydroxyl groups in a racemic diol, leading to a kinetic resolution and providing access to an enantiomerically enriched diol and a ketoalcohol. diva-portal.org

Stereochemical Analysis and Chiral Recognition of 7 Methoxy 3,7 Dimethyloctane 1,2 Diol

Stereogenic Centers and Configurational Isomerism in the Compound

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.org The specific type of stereoisomerism present in 7-Methoxy-3,7-dimethyloctane-1,2-diol is configurational isomerism, which arises from the presence of stereogenic centers. These isomers are not interconvertible through bond rotation and can only be separated by physical or chemical methods. edubull.com

The structure of this compound possesses three stereogenic centers (chiral carbons), which are carbon atoms bonded to four different substituent groups. These centers are located at the C2, C3, and C7 positions of the octane chain.

C2: Bonded to a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), a hydrogen atom (-H), and the remainder of the alkyl chain.

C3: Bonded to a methyl group (-CH3), a hydrogen atom (-H), the C2 portion of the chain, and the C4 portion of the chain.

C7: Bonded to a methyl group (-CH3), a methoxy (B1213986) group (-OCH3), the C6 portion of the chain, and a terminal methyl group (C8).

The presence of three stereogenic centers means that the number of possible stereoisomers is 2³, which equals 8. These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. The specific spatial arrangement, or configuration, at each stereocenter is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. medium.com

Table 1: Possible Stereoisomeric Configurations of this compound

| Configuration | Relationship |

|---|---|

| (2R, 3R, 7R) | Enantiomer of (2S, 3S, 7S) |

| (2S, 3S, 7S) | Enantiomer of (2R, 3R, 7R) |

| (2R, 3R, 7S) | Enantiomer of (2S, 3S, 7R) |

| (2S, 3S, 7R) | Enantiomer of (2R, 3R, 7S) |

| (2R, 3S, 7R) | Enantiomer of (2S, 3R, 7S) |

| (2S, 3R, 7S) | Enantiomer of (2R, 3S, 7R) |

| (2R, 3S, 7S) | Enantiomer of (2S, 3R, 7R) |

Spectroscopic Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule—that is, the actual three-dimensional arrangement of its atoms—is a fundamental challenge in stereochemistry. Chiroptical spectroscopies are invaluable, non-empirical tools for this purpose. acs.orgmdpi.com

Induced Circular Dichroism (ICD) spectroscopy is a powerful technique for determining the absolute configuration of molecules containing specific functional groups, particularly vicinal diols (1,2-diols) like the one present in this compound. The method involves the formation of a complex between the chiral diol and an achiral metal-based auxiliary, such as a dimolybdenum tetracetate complex.

The principle relies on the chelation of the diol's two hydroxyl groups to the molybdenum center, forming a new chiral complex. This complex exhibits a distinct Circular Dichroism (CD) spectrum, which is "induced" by the chirality of the diol. The sign of the observed Cotton effects in the ICD spectrum is directly correlated to the chirality of the O-C-C-O moiety, specifically its dihedral angle. By applying established empirical rules (Snatzke's method), the sign of the measured CD bands can be used to deduce the absolute configuration at the C2 center of the diol.

Electronic Circular Dichroism (ECD) spectroscopy is one of the most reliable methods for assigning the absolute configuration of chiral compounds. mdpi.comhebmu.edu.cn The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a unique fingerprint of the molecule's stereochemistry.

For conformationally flexible molecules like this compound, the assignment of absolute configuration is achieved through a synergistic approach that combines experimental ECD measurements with quantum chemical calculations. nih.govfrontiersin.org This process involves comparing the experimental spectrum with theoretical spectra computed for the possible enantiomers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. nih.govschrodinger.com

The workflow for this method is systematic and computationally intensive, as outlined in the table below.

Table 2: Workflow for Absolute Configuration Assignment using ECD and Computational Methods

| Step | Description | Details |

|---|---|---|

| 1. Conformational Search | Identify all low-energy conformers of the molecule for a chosen configuration (e.g., 2R, 3R, 7R). | This is a critical step, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. frontiersin.org |

| 2. Geometry Optimization | Optimize the geometry of each identified conformer. | Typically performed using Density Functional Theory (DFT) methods to find the most stable three-dimensional structure for each conformer. |

| 3. ECD Spectra Calculation | Calculate the theoretical ECD spectrum for each optimized conformer. | Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for calculating the excitation energies and rotational strengths that constitute the ECD spectrum. rsc.orgyoutube.com |

| 4. Boltzmann Averaging | Generate the final theoretical ECD spectrum. | The calculated spectra of all conformers are averaged based on their relative Boltzmann populations at the experimental temperature to produce the final predicted spectrum for a given enantiomer. researchgate.net |

| 5. Spectral Comparison | Compare the experimental ECD spectrum with the calculated spectra for each possible enantiomer. | A high degree of similarity between the experimental spectrum and one of the calculated spectra confirms the absolute configuration of the sample. mdpi.comnih.gov |

Diastereoselective Synthesis and Enantiomeric Purity Assessment in Related Structures

The synthesis of a single, desired stereoisomer from the eight possibilities requires precise control over the formation of each stereogenic center. This is the domain of stereoselective synthesis.

Diastereoselective Synthesis: The controlled synthesis of 1,2-diols is a well-established field in organic chemistry. Diastereoselective methods aim to produce one diastereomer preferentially over others (e.g., syn vs. anti). For a molecule like this compound, a key step would be the diastereoselective dihydroxylation of a corresponding alkene precursor. Methods to achieve this include:

Sharpless Asymmetric Dihydroxylation: This powerful method uses an osmium catalyst with a chiral ligand to convert an alkene into a chiral diol with high enantioselectivity and diastereoselectivity. nih.gov

Substrate-Controlled Synthesis: This approach utilizes existing stereocenters in the starting material to direct the formation of new stereocenters. For example, starting with a chiral molecule that already contains the C3 or C7 stereocenter could influence the stereochemical outcome of the diol formation at C1 and C2.

Epoxidation and Ring-Opening: A diastereoselective epoxidation of an alkene, followed by a stereospecific ring-opening of the resulting epoxide, is another common strategy to form 1,2-diols. nih.govharvard.edu

Enantiomeric Purity Assessment: After a stereoselective synthesis, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee) of the product. This confirms the success of the synthesis and quantifies the amount of the desired enantiomer relative to the unwanted one. Several methods are available for assessing the enantiomeric purity of chiral diols. scispace.com

Table 3: Methods for Enantiomeric Purity Assessment of Chiral Diols

| Method | Principle | Advantages |

|---|---|---|

| Chiral Derivatization with NMR Analysis | The chiral diol is reacted with a chiral derivatizing agent (CDA), such as an enantiopure boronic acid or Mosher's acid, to form a mixture of diastereomers. acs.orgnih.gov These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine their ratio. | Widely accessible (requires only an NMR spectrometer), provides accurate quantification. acs.orgnih.gov |

| Chiral Chromatography (HPLC/GC) | The enantiomers are separated on a chiral stationary phase. The two enantiomers interact differently with the chiral column, leading to different retention times. | Direct method that does not require derivatization, highly sensitive. |

| Fluorescence-Based Assays | The chiral diol is mixed with other components to form fluorescent diastereomeric complexes. bath.ac.uk Each diastereomer exhibits a distinct fluorescence intensity or wavelength, allowing for quantification. | High-throughput, requires very small amounts of sample, robust. bath.ac.uk |

Advanced Spectroscopic Characterization Techniques for 7 Methoxy 3,7 Dimethyloctane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete and unambiguous assignment of all proton and carbon signals in 7-Methoxy-3,7-dimethyloctane-1,2-diol can be achieved. While specific experimental spectra for this compound are not widely published, a detailed prediction based on established principles of chemical shifts and coupling constants can be formulated.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the methoxy (B1213986) group, the various methyl and methylene (B1212753) groups along the carbon chain, and the protons associated with the vicinal diol functionality. The protons attached to carbons bearing electronegative oxygen atoms (C1, C2, and C7) are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.orglibretexts.org

Key predicted signals include a singlet for the methoxy protons (-OCH₃), two singlets for the geminal methyl groups at C7, and a doublet for the methyl group at C3. The protons of the diol group (-CH(OH)-CH₂(OH)) would present as complex multiplets in the 3.4-4.5 ppm region. libretexts.org The hydroxyl protons themselves often appear as broad singlets whose chemical shift can vary with concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton Assignment (Carbon Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (C3-Methyl) | ~0.9 | Doublet (d) | 3H |

| -CH₂- (C4, C5, C6) | ~1.2 - 1.6 | Multiplet (m) | 6H |

| -C(CH₃)₂ (C7-Methyls) | ~1.1 - 1.2 | Singlet (s) | 6H |

| -OCH₃ (C7-Methoxy) | ~3.2 | Singlet (s) | 3H |

| -CH- (C3) | ~1.7 - 1.9 | Multiplet (m) | 1H |

| -CH(OH)- (C2) | ~3.4 - 3.7 | Multiplet (m) | 1H |

| -CH₂(OH) (C1) | ~3.5 - 3.8 | Multiplet (m) | 2H |

| -OH (C1, C2) | Variable | Broad Singlet (br s) | 2H |

A proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are highly dependent on the local electronic environment, with carbons bonded to oxygen atoms appearing significantly downfield. libretexts.org The quaternary carbon at C7, bonded to two methyl groups and a methoxy group, would be clearly identifiable. Carbons of the diol (C1 and C2) are expected in the 60-80 ppm range, while the methoxy carbon typically appears around 50 ppm. wisc.edu

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra. A ¹H-¹H COSY (Correlated Spectroscopy) experiment would reveal scalar couplings between adjacent protons, helping to trace the connectivity of the entire octanediol backbone. Furthermore, an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments and completing the structural puzzle.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~65 - 70 |

| C2 (-CHOH-) | ~70 - 75 |

| C3 (-CH-) | ~35 - 40 |

| C4, C5, C6 (-CH₂-) | ~20 - 45 |

| C7 (-C(O)-) | ~75 - 80 |

| C3-Methyl | ~15 - 20 |

| C7-Methyls | ~25 - 30 |

| C7-Methoxy (-OCH₃) | ~48 - 52 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound, with a molecular formula of C₁₁H₂₄O₃, the calculated monoisotopic mass is 204.17255 Da. HRMS can measure this value to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

ESI and CI are "soft" ionization techniques that typically produce pseudomolecular ions with minimal fragmentation, making them ideal for confirming the molecular weight of the analyte. In positive-ion mode ESI-MS, this compound is expected to be detected primarily as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a detectable [M+H-H₂O]⁺ ion.

Predicted ESI-MS Adducts and Fragments for this compound

| Ion Species | Molecular Formula | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | C₁₁H₂₅O₃⁺ | 205.1798 |

| [M+Na]⁺ | C₁₁H₂₄O₃Na⁺ | 227.1618 |

| [M+K]⁺ | C₁₁H₂₄O₃K⁺ | 243.1357 |

| [M+H-H₂O]⁺ | C₁₁H₂₃O₂⁺ | 187.1693 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the presence of two hydroxyl groups, this compound has relatively low volatility and may exhibit poor chromatographic peak shape. Therefore, analysis often requires derivatization, such as silylation, to convert the polar -OH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers.

Upon analysis by GC-MS using hard ionization techniques like Electron Ionization (EI), the molecule undergoes predictable fragmentation. The molecular ion peak ([M]⁺˙) may be weak or absent. jove.com The most characteristic fragmentation pathways for alcohols and ethers are alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and dehydration. libretexts.orgdummies.com

Expected fragmentation patterns would include:

Alpha-cleavage next to the diol, leading to the breaking of the C2-C3 bond.

Cleavage of the C-C bonds adjacent to the methoxy-bearing carbon (C7).

Loss of neutral molecules such as water (H₂O, 18 Da) and methanol (B129727) (CH₃OH, 32 Da).

These fragmentation patterns provide a veritable fingerprint of the molecule, allowing for its confident identification in complex mixtures.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are pivotal in elucidating the molecular structure of chemical compounds. For this compound, these methods provide critical information about its functional groups and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. uobabylon.edu.iq This technique is exceptionally useful for identifying the functional groups present in a molecule, as each group has a characteristic vibrational frequency. uobabylon.edu.iq

For this compound, the structure contains hydroxyl (-OH), ether (C-O-C), and alkane (C-H) functionalities. The IR spectrum is therefore expected to display distinct absorption bands corresponding to the stretching and bending vibrations of these groups.

O-H Stretching: The presence of the diol (two hydroxyl groups) will result in a prominent, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a classic indicator of intermolecular hydrogen bonding between the -OH groups.

C-H Stretching: The aliphatic backbone of the molecule, with its numerous methyl and methylene groups, will produce strong, sharp absorptions in the 2850-3000 cm⁻¹ range. The methoxy group (-OCH₃) is also expected to contribute a specific C-H stretching peak around 2830 cm⁻¹. spectroscopyonline.com

C-O Stretching: The molecule contains two types of C-O single bonds: those from the alcohol groups and the one within the ether linkage. Alcohols typically show strong C-O stretching bands in the 1000-1250 cm⁻¹ region. Aliphatic ethers exhibit a characteristic strong C-O-C asymmetric stretching absorption between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.org Therefore, a complex and strong absorption pattern is anticipated in this fingerprint region of the spectrum.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching, H-bonded | 3200-3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850-3000 | Strong, Sharp |

| Methoxy (C-H) | Symmetric Stretching | ~2830 | Medium, Sharp |

| Ether (C-O-C) | Asymmetric Stretching | 1050-1150 | Strong |

| Alcohol (C-O) | Stretching | 1000-1250 | Strong |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions from a ground state to an excited state, typically involving π-electrons or non-bonding (n) electrons. uobabylon.edu.iq This technique is most informative for compounds containing chromophores, such as conjugated π-systems (e.g., alternating double bonds) or aromatic rings. pressbooks.publibretexts.org

The molecular structure of this compound is entirely aliphatic and saturated. It lacks conjugated double bonds, aromatic moieties, or carbonyl groups. The only electrons available for electronic transitions, other than the high-energy sigma (σ) bonding electrons, are the non-bonding (n) electrons on the oxygen atoms of the diol and ether functional groups.

The possible electronic transitions for this molecule are σ → σ* and n → σ*.

σ → σ transitions:* These involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. This is a very high-energy transition that occurs at short wavelengths, typically below 150 nm for alkanes. uobabylon.edu.iq

n → σ transitions:* These involve promoting a non-bonding electron from an oxygen atom to a sigma anti-bonding orbital. For saturated alcohols and ethers, these transitions are also high in energy and result in absorption at wavelengths below 200 nm. msu.edu

Standard laboratory UV-Vis spectrophotometers typically operate in the 200-800 nm range. libretexts.org Since the electronic transitions available in this compound require higher energy (i.e., shorter wavelengths) than the operational range of these instruments, the compound is expected to be transparent and show no significant absorbance peaks in its UV-Vis spectrum.

The table below outlines the electronic transitions relevant to the compound and their expected absorption regions.

| Type of Transition | Orbitals Involved | Required Wavelength (λ) | Observation in Standard UV-Vis (200-800 nm) |

| n → σ | Non-bonding (O) to σ | < 200 nm | Not Observed |

| σ → σ | σ bonding to σ | < 150 nm | Not Observed |

Potential Biological Activities and Structure Activity Relationship Sar Studies of 7 Methoxy 3,7 Dimethyloctane 1,2 Diol Analogs Non Human Focus

Investigative Approaches to Antimicrobial Potential based on Analogous Structures

The antimicrobial potential of 7-Methoxy-3,7-dimethyloctane-1,2-diol can be inferred by examining structurally similar compounds, particularly acyclic monoterpenoids and aliphatic diols. Acyclic monoterpenoids, which form the backbone of this compound, are noted for their chemical reactivity and are often precursors to biologically active substances like aldehydes, acids, and esters. researchgate.netresearchgate.net Their uncyclized nature may contribute to greater interaction with microbial structures compared to their cyclized counterparts. researchgate.net

The presence of alcohol moieties is a significant determinant of antimicrobial, particularly antifungal, activity in monoterpenes. nih.gov Studies on various monoterpene alcohols have demonstrated their efficacy as bactericidal agents. nih.gov The diol functional group, specifically the 1,2-diol arrangement, is particularly crucial for antimicrobial action. Research has shown that aliphatic 1,2-diols are more effective inhibitors of microbial growth than 1,3-diols. researchgate.net This enhanced activity is dependent on the carbon chain length and the precise positioning of the hydroxyl groups. researchgate.net For instance, certain novel 1,2-diols have demonstrated very high inhibitory activity against fungi like Candida albicans and Aspergillus flavus. jocpr.com The antimicrobial effect of diols is believed to arise from their ability to disrupt microbial cell membranes, a mechanism to which developing resistance is thought to be difficult. researchgate.net

The table below summarizes the observed antimicrobial activities of structural analogs.

| Compound/Class | Target Organism(s) | Observed Effect | Reference(s) |

| Monoterpene Alcohols | Staphylococcus aureus, Escherichia coli | Inhibition of microbial growth; generally more bactericidal than bacteriostatic. | nih.govnih.gov |

| (e.g., Linalool (B1675412), Terpinen-4-ol) | Pseudomonas fragi | Significant inhibition of growth. | nih.gov |

| Aliphatic 1,2-diols | Bacillus subtilis | More effective growth inhibition compared to 1,3-diols. | researchgate.net |

| Pentane-1,5-diol | Gram-positive & Gram-negative bacteria | Minimal inhibitory concentrations ranging from 2.5 to 15.0% (vol/vol). | researchgate.net |

| Linalool | Listeria monocytogenes | Strong antimicrobial and anti-biofilm properties. | frontiersin.org |

| Thymol | Escherichia coli, Staphylococcus aureus | Potent antibacterial activity with MIC of 45 mg/L and 135 mg/L, respectively. | ekb.eg |

Elucidation of Molecular Targets and Biochemical Pathways in Non-Human Systems

The primary molecular target for antimicrobial monoterpene alcohols and aliphatic diols is the microbial cell membrane. researchgate.netnih.gov Due to their lipophilic character, these molecules preferentially partition into the lipid bilayer of the plasma membrane. nih.gov This leads to a cascade of disruptive events, including membrane expansion, increased fluidity and permeability, and disturbance of membrane-embedded proteins. nih.gov The consequence is a loss of cellular integrity, allowing the leakage of essential intracellular macromolecules such as DNA, RNA, and proteins, which ultimately leads to cell death. frontiersin.org

Studies on linalool, a structural analog, provide detailed insights into the affected biochemical pathways. Linalool treatment has been shown to disrupt the synthesis of extracellular lipopolysaccharide in Pseudomonas fragi. mdpi.com It also perturbs the cell's energy metabolism by inhibiting key enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, such as succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), and pyruvate (B1213749) kinase (PK). frontiersin.org Furthermore, linalool can inhibit ATPase and respiratory chain dehydrogenase, leading to reduced ATP production and impaired cellular respiration. frontiersin.org

Transcriptomic analysis of bacteria exposed to linalool reveals a significant alteration in gene expression. In Listeria monocytogenes, hundreds of genes were found to be differentially expressed, indicating a widespread cellular response to the compound. frontiersin.org Similarly, in P. fragi, linalool treatment activated fatty acid metabolism and ribosomal function, likely as a compensatory response to cell membrane damage, while severely disturbing energy metabolism pathways. mdpi.com This multi-target action, affecting membrane integrity, energy production, and metabolic regulation, underscores the potent antimicrobial mechanism of these compounds. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Influence of Methoxy (B1213986) and Diol Moieties on Activity Profiles

The biological activity of this compound is significantly influenced by its key functional groups: the methoxy moiety and the diol moiety.

Influence of the Diol Moiety: The hydroxyl groups are fundamental to the antimicrobial activity of this class of compounds. nih.gov The specific arrangement of these groups is critical. As established in studies on aliphatic diols, the 1,2-diol configuration confers greater antimicrobial efficacy than other arrangements, such as 1,3-diols. researchgate.netjocpr.com This suggests that the proximity of the two hydroxyl groups in the 1,2-diol structure is optimal for interacting with microbial targets, likely the cell membrane. The hydroxyl structural moiety is a common template in medicinal chemistry due to its presence in numerous pharmaceutically active compounds. jocpr.com Inhibition of amino acid transport across the membrane is one of the primary antimicrobial effects attributed to diols. researchgate.net

Influence of the Methoxy Moiety: The methoxy group plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. nih.gov A primary effect of the methoxy group is an increase in lipophilicity. mdpi.com This enhanced lipophilicity can improve the compound's ability to penetrate the lipid-rich cell membranes of microorganisms, thereby increasing its access to intracellular targets. karger.com

Comparative Biochemical Analysis with Structurally Similar Biologically Active Molecules

A comparative analysis with structurally related acyclic monoterpenoids, such as linalool and geraniol (B1671447), helps to contextualize the potential biochemical effects of this compound. These molecules share the same C10 isoprenoid backbone and the presence of a hydroxyl group, making them relevant benchmarks. researchgate.netnih.gov

Linalool is perhaps the most extensively studied analog. Its mechanism of action involves a multi-pronged attack on microbial cells. It disrupts cell membrane potential and integrity, inhibits crucial metabolic pathways like the TCA cycle, and interferes with cellular respiration. frontiersin.orgnih.gov Geraniol, another acyclic monoterpene alcohol, also exhibits significant antimicrobial activity, which is attributed to its ability to compromise the bacterial membrane. researchgate.net

The primary distinction of this compound is the presence of both a 1,2-diol system and a methoxy group. While linalool and geraniol possess a single hydroxyl group, the diol structure is associated with more potent membrane-disrupting activity. researchgate.net The addition of the methoxy group further modifies the molecule's properties, increasing its lipophilicity compared to its non-methoxylated counterparts. This increased lipophilicity could translate to more efficient membrane penetration and potentially a stronger or broader spectrum of antimicrobial action.

The following table provides a comparative overview of the biochemical properties of the target compound's analogs.

| Feature | Linalool | Geraniol | This compound (Inferred) |

| Core Structure | Acyclic Monoterpene Alcohol | Acyclic Monoterpene Alcohol | Acyclic Monoterpene |

| Key Functional Groups | One -OH group | One -OH group | 1,2-diol, Methoxy group |

| Primary Mechanism | Cell membrane disruption, Enzyme inhibition frontiersin.org | Cell membrane disruption researchgate.net | Potent cell membrane disruption |

| Affected Pathways | Energy metabolism (TCA, glycolysis), Respiratory metabolism, Lipopolysaccharide synthesis frontiersin.orgmdpi.com | Membrane transport | Energy and membrane-related pathways |

| Key Property Driver | Hydroxyl group, Lipophilic nature | Hydroxyl group, Lipophilic nature | Enhanced potency from 1,2-diol, Enhanced lipophilicity from methoxy group |

Computational Studies and Molecular Modeling of 7 Methoxy 3,7 Dimethyloctane 1,2 Diol

Conformational Analysis and Energy Landscapes

The presence of a flexible octyl chain and multiple rotatable bonds in 7-Methoxy-3,7-dimethyloctane-1,2-diol gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

A typical approach would involve a systematic or stochastic conformational search using molecular mechanics force fields. This initial exploration helps to identify a set of plausible low-energy conformers. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), would be used to optimize the geometry of these conformers and calculate their relative energies. The results would reveal the global minimum energy structure and the energy barriers between different conformations, providing a detailed energy landscape. Intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups and the methoxy (B1213986) group, would be critical in determining the preferred conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, methods like DFT with an appropriate basis set would be used to calculate key electronic properties.

These calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | - | Indicates susceptibility to oxidation |

| LUMO Energy | + | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | ΔE | Suggests kinetic stability |

| Electronegativity (χ) | - | Overall reactivity |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Chiral Properties

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, it would be possible to calculate its theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure.

Given the presence of chiral centers, the prediction of chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra would be particularly important. Time-dependent DFT (TD-DFT) calculations could be employed to simulate the ECD spectrum, which would be crucial for determining the absolute configuration of the stereoisomers.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| Optical Rotation | [α]D | DFT |

| ECD | Wavelength (nm), Molar Ellipticity | TD-DFT |

Note: This table represents the types of spectroscopic parameters that can be predicted computationally.

Molecular Docking and Simulation of Potential Interactions in Biological Systems (Non-Human)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to investigate its potential interactions with various protein targets in non-human biological systems, for example, insect olfactory receptors.

These simulations would involve placing the 3D structure of the diol into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results could identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Molecular dynamics (MD) simulations could then be used to study the stability of the docked complex over time, providing a more dynamic picture of the interaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-3,7-dimethyloctane-1,2-diol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization requires factorial design experiments to test variables like temperature, catalyst loading, and solvent polarity. For example, orthogonal design (e.g., Taguchi method) can isolate critical factors affecting yield . Precedents from similar diol syntheses suggest refluxing in anhydrous solvents (e.g., dichloromethane) with stepwise addition of methoxy-group precursors, monitored via TLC or GC-MS . Purification via flash chromatography (EtOAC/MeOH/NH3 systems) is recommended for isolating stereoisomers .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135) to resolve methoxy and hydroxyl proton environments, noting coupling constants for stereochemical analysis. IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference data with NIST Chemistry WebBook for spectral matching . For purity, use HPLC with a C18 column and UV detection at 210–254 nm .

Q. How does the methoxy group in this compound influence its physicochemical properties compared to analogs?

- Methodological Answer : Compare with non-methoxy analogs (e.g., 3,7-dimethyloctane-1,2-diol) via computational tools (e.g., Gaussian for dipole moments) and experimental measurements (logP via shake-flask method, melting point via DSC). The methoxy group increases hydrophilicity and hydrogen-bonding capacity, altering solubility in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity challenges in synthesizing this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers. Kinetic studies (e.g., variable-temperature NMR) can reveal activation energies for diastereomer formation. Compare with analogous systems (e.g., glycerol derivatives) to infer solvent or catalyst effects on stereocontrol .

Q. How can computational modeling predict the biological activity or environmental fate of this compound?

- Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate toxicity or biodegradability. Molecular docking (AutoDock Vina) screens for enzyme interactions (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Perform meta-analysis of existing literature, prioritizing studies with rigorous controls (e.g., inert atmosphere for stability tests). Replicate experiments under standardized conditions (e.g., ICH guidelines) and use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate via alternative methods (e.g., dynamic light scattering vs. gravimetric analysis) .

Q. What experimental designs are suitable for studying the ecological impact of this compound in aquatic systems?

- Methodological Answer : Use microcosm/mesocosm setups to simulate environmental exposure. Apply OECD Test Guidelines 201 (algal growth inhibition) and 211 (Daphnia reproduction). Measure half-life via HPLC-UV under varying pH/light conditions. Include positive controls (e.g., bisphenol A) and negative controls (solvent-only) to isolate compound-specific effects .

Methodological Frameworks

- Theoretical Alignment : Anchor studies in green chemistry principles (atom economy, solvent selection) or enzymology (if exploring metabolic pathways) .

- Data Validation : Use NIST/EPA databases for spectral and toxicity benchmarks . For novel findings, apply FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Triangulate contradictory results via multi-method approaches (e.g., XRD for crystallinity vs. DSC for thermal stability) and peer-review panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.